alphaSK2-FACTOR

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

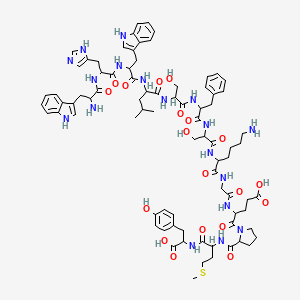

AlphaSK2-Faktor, auch bekannt als Mating Factor Alpha-SK2, ist ein Peptidpheromon, das von Hefezellen produziert wird. Es spielt eine entscheidende Rolle beim Paarungsprozess von Hefe, indem es die Zell-Zell-Kommunikation und -fusion erleichtert. Die Verbindung hat die Summenformel C81H106N18O19S und ein Molekulargewicht von 1667,88 g/mol.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

AlphaSK2-Faktor kann unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer Methode, die üblicherweise zur Herstellung von Peptiden eingesetzt wird. Die Synthese beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin), um die Bildung von Peptidbindungen zu erleichtern.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von AlphaSK2-Faktor unter Verwendung von automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen ermöglichen die effiziente und reproduzierbare Synthese großer Mengen des Peptids. Das Endprodukt wird unter Verwendung der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AlphaSK2-FACTOR can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AlphaSK2-Faktor unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest im Peptid kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Ameisensäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden üblicherweise als Reduktionsmittel verwendet.

Substitution: Die Aminosäurensubstitution kann unter Verwendung standardmäßiger SPPS-Techniken mit den gewünschten Aminosäurederivaten erreicht werden.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid-haltige Peptide.

Reduktion: Peptide mit freien Thiolgruppen.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

AlphaSK2-Faktor hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Spielt eine entscheidende Rolle bei Paarungsstudien an Hefe und bei der Forschung zu Zellsignalen.

Medizin: Untersucht auf sein mögliches Potenzial zur Entwicklung von Peptid-basierten Therapeutika.

Industrie: Einsatz bei der Produktion von Hefebasierten Produkten und Fermentationsprozessen

Wirkmechanismus

AlphaSK2-Faktor übt seine Wirkung aus, indem er an spezifische Rezeptoren auf der Oberfläche von Hefezellen bindet. Diese Bindung löst eine Signalkaskade aus, die zu einer Zellzyklusarretierung und der Bildung von Paarungsprojektionen führt. Zu den molekularen Zielstrukturen, die an diesem Weg beteiligt sind, gehören G-Protein-gekoppelte Rezeptoren (GPCRs) und nachgeschaltete Signalmoleküle wie MAP-Kinasen.

Wirkmechanismus

AlphaSK2-FACTOR exerts its effects by binding to specific receptors on the surface of yeast cells. This binding triggers a signaling cascade that leads to cell cycle arrest and the formation of mating projections. The molecular targets involved in this pathway include G-protein coupled receptors (GPCRs) and downstream signaling molecules such as MAP kinases.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mating Factor Alpha: Ein weiteres Peptidpheromon, das von Hefe produziert wird und eine ähnliche Rolle bei der Paarung spielt.

Mating Factor A: Ein Peptidpheromon, das vom entgegengesetzten Paarungstyp der Hefe produziert wird.

Synthetische Peptidanaloga: Modifizierte Versionen von AlphaSK2-Faktor mit veränderten Aminosäuresequenzen

Einzigartigkeit

AlphaSK2-Faktor ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz und seiner Rolle im Paarungsprozess der Hefe. Seine Fähigkeit, eine Zellzyklusarretierung und die Bildung von Paarungsprojektionen zu induzieren, macht ihn zu einem wertvollen Werkzeug für die Untersuchung von Zellsignalen und -kommunikation in Hefe.

Eigenschaften

Molekularformel |

C81H106N18O19S |

|---|---|

Molekulargewicht |

1667.9 g/mol |

IUPAC-Name |

4-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[2-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C81H106N18O19S/c1-45(2)32-60(93-75(111)62(36-49-39-86-56-19-10-8-17-53(49)56)95-76(112)63(37-50-40-84-44-88-50)92-70(106)54(83)35-48-38-85-55-18-9-7-16-52(48)55)73(109)97-66(43-101)78(114)94-61(33-46-14-5-4-6-15-46)74(110)98-65(42-100)77(113)90-57(20-11-12-29-82)71(107)87-41-68(103)89-59(26-27-69(104)105)80(116)99-30-13-21-67(99)79(115)91-58(28-31-119-3)72(108)96-64(81(117)118)34-47-22-24-51(102)25-23-47/h4-10,14-19,22-25,38-40,44-45,54,57-67,85-86,100-102H,11-13,20-21,26-37,41-43,82-83H2,1-3H3,(H,84,88)(H,87,107)(H,89,103)(H,90,113)(H,91,115)(H,92,106)(H,93,111)(H,94,114)(H,95,112)(H,96,108)(H,97,109)(H,98,110)(H,104,105)(H,117,118) |

InChI-Schlüssel |

UHCQKQGHSBZHIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)

![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)

![ethyl 2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate](/img/structure/B12106724.png)

![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)

![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)

amine](/img/structure/B12106769.png)